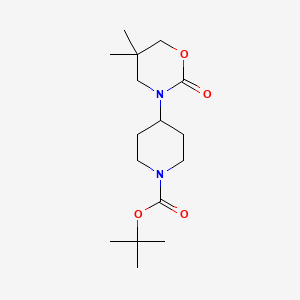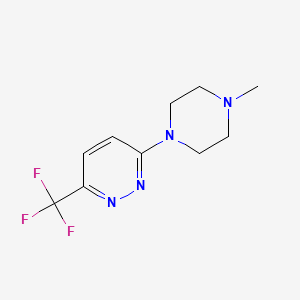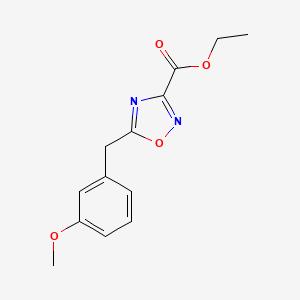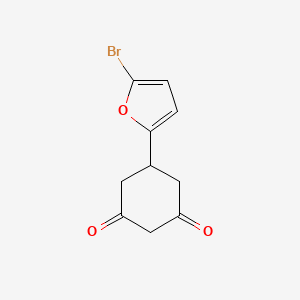
4-(5,5-Dimetil-2-oxo-1,3-oxazinan-3-il)piperidin-1-carboxilato de tert-butilo
Descripción general
Descripción
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H28N2O4 It is a derivative of piperidine and oxazinan, featuring a tert-butyl ester group
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology : It serves as a building block for bioactive compounds that can interact with biological systems. Medicine : Research into its derivatives has shown potential for developing new therapeutic agents. Industry : It is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxazinan intermediates under controlled conditions. The process often includes:
Formation of the oxazinan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step usually involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazinan ring, potentially converting it into different functional groups.
Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen or the oxazinan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced oxazinan derivatives.
Substitution: Substituted piperidine or oxazinan compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
tert-Butyl 4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A compound with a boronic ester group.
Uniqueness: tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate is unique due to its combination of the oxazinan ring and the tert-butyl ester group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)22-13(19)17-8-6-12(7-9-17)18-10-16(4,5)11-21-14(18)20/h12H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKPUBTYSVDHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)OC1)C2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)
![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)




![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)

![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)
